3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate
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Overview
Description
3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of two hydroxyl groups, an isobutyryl group, and an acetate ester group attached to a benzene ring. Phenolic esters are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate can be achieved through a multi-step process involving the following key steps:
Hydroxylation: The hydroxyl groups can be introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Esterification: The final step involves the esterification of the hydroxylated intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the isobutyryl moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ether derivatives.
Scientific Research Applications
3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling Modulation: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: A phenolic compound with antioxidant properties.
Quercetin: A flavonoid known for its anti-inflammatory and anticancer activities.
Gallic Acid: Another phenolic acid with strong antioxidant effects.
Uniqueness
3,5-Dihydroxy-2-(2-methylpropanoyl)phenyl acetate is unique due to its specific structural features, including the combination of hydroxyl, isobutyryl, and acetate groups, which confer distinct chemical reactivity and biological activity compared to other similar phenolic compounds.
Properties
CAS No. |
62545-34-0 |
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Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
[3,5-dihydroxy-2-(2-methylpropanoyl)phenyl] acetate |
InChI |
InChI=1S/C12H14O5/c1-6(2)12(16)11-9(15)4-8(14)5-10(11)17-7(3)13/h4-6,14-15H,1-3H3 |
InChI Key |
QTLJGMMTCMQSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1OC(=O)C)O)O |
Origin of Product |
United States |
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